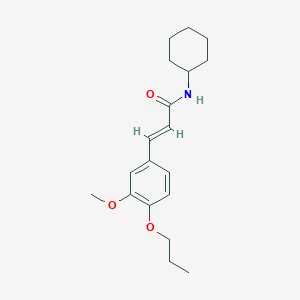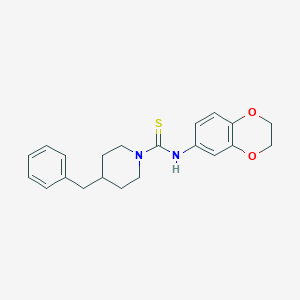
N-cyclohexyl-3-(3-methoxy-4-propoxyphenyl)acrylamide
Vue d'ensemble
Description
N-cyclohexyl-3-(3-methoxy-4-propoxyphenyl)acrylamide, also known as CR8, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CR8 belongs to the family of acrylamides, which are compounds that have a wide range of biological activities.
Applications De Recherche Scientifique
N-cyclohexyl-3-(3-methoxy-4-propoxyphenyl)acrylamide has been studied extensively in scientific research due to its potential as a therapeutic agent. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. N-cyclohexyl-3-(3-methoxy-4-propoxyphenyl)acrylamide has been tested in vitro and in vivo in various cancer cell lines, including breast cancer, colon cancer, and leukemia, and has been shown to inhibit cell proliferation and induce apoptosis. In addition, N-cyclohexyl-3-(3-methoxy-4-propoxyphenyl)acrylamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-cyclohexyl-3-(3-methoxy-4-propoxyphenyl)acrylamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-3-(3-methoxy-4-propoxyphenyl)acrylamide is not fully understood, but it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that regulate cell cycle progression. CDKs are overexpressed in many types of cancer, and their inhibition can lead to cell cycle arrest and apoptosis. In addition, N-cyclohexyl-3-(3-methoxy-4-propoxyphenyl)acrylamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-cyclohexyl-3-(3-methoxy-4-propoxyphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In addition, N-cyclohexyl-3-(3-methoxy-4-propoxyphenyl)acrylamide has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-3-(3-methoxy-4-propoxyphenyl)acrylamide is that it is a highly potent and selective inhibitor of CDKs and NF-κB. This makes it a valuable tool for studying the role of these enzymes in cancer and inflammation. However, one limitation of N-cyclohexyl-3-(3-methoxy-4-propoxyphenyl)acrylamide is that it has poor solubility in aqueous solutions, which can make it difficult to use in some experiments.
Orientations Futures
There are many future directions for the study of N-cyclohexyl-3-(3-methoxy-4-propoxyphenyl)acrylamide. One area of research is the development of more efficient synthesis methods for N-cyclohexyl-3-(3-methoxy-4-propoxyphenyl)acrylamide and its derivatives. Another area of research is the investigation of the potential of N-cyclohexyl-3-(3-methoxy-4-propoxyphenyl)acrylamide as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. In addition, the mechanism of action of N-cyclohexyl-3-(3-methoxy-4-propoxyphenyl)acrylamide needs to be further elucidated to fully understand its effects on cells and tissues.
Conclusion
In conclusion, N-cyclohexyl-3-(3-methoxy-4-propoxyphenyl)acrylamide, or N-cyclohexyl-3-(3-methoxy-4-propoxyphenyl)acrylamide, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties, and its mechanism of action involves the inhibition of CDKs and NF-κB. While N-cyclohexyl-3-(3-methoxy-4-propoxyphenyl)acrylamide has advantages and limitations for lab experiments, there are many future directions for the study of this compound.
Propriétés
IUPAC Name |
(E)-N-cyclohexyl-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-3-13-23-17-11-9-15(14-18(17)22-2)10-12-19(21)20-16-7-5-4-6-8-16/h9-12,14,16H,3-8,13H2,1-2H3,(H,20,21)/b12-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWCXGBDUZYTIA-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=CC(=O)NC2CCCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2CCCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198202 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-N-cyclohexyl-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cycloheptyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4736117.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]propanamide](/img/structure/B4736121.png)
![N-isobutyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4736137.png)
![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4736138.png)
![2-(dimethylamino)ethyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate](/img/structure/B4736148.png)

![2-[4-(3-methoxyphenyl)-1-piperazinyl]pyrimidine](/img/structure/B4736154.png)
![methyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4736161.png)
![5-[(3-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B4736174.png)
![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4736181.png)
![2-amino-7-methyl-5-phenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B4736183.png)
![methyl 3-nitro-5-{[(5-pentyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoate](/img/structure/B4736190.png)
![N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide](/img/structure/B4736203.png)
